1-Morpholin-4-yl-4-[4-(pyridazin-3-ylamino)piperidin-1-yl]butane-1,4-dione
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Overview
Description
1-Morpholin-4-yl-4-[4-(pyridazin-3-ylamino)piperidin-1-yl]butane-1,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a pyridazine moiety, and a piperidine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-Morpholin-4-yl-4-[4-(pyridazin-3-ylamino)piperidin-1-yl]butane-1,4-dione involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfuric acid.
Synthesis of the Piperidine Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The morpholine and piperidine rings are coupled with a pyridazine derivative through nucleophilic substitution or other coupling reactions.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions to ensure high yield and purity.
Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining cost-effectiveness and environmental safety.
Chemical Reactions Analysis
1-Morpholin-4-yl-4-[4-(pyridazin-3-ylamino)piperidin-1-yl]butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the morpholine or piperidine rings, using reagents like alkyl halides or acyl chlorides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with different functional groups.
Scientific Research Applications
1-Morpholin-4-yl-4-[4-(pyridazin-3-ylamino)piperidin-1-yl]butane-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like tuberculosis and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-4-[4-(pyridazin-3-ylamino)piperidin-1-yl]butane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Morpholin-4-yl-4-[4-(pyridazin-3-ylamino)piperidin-1-yl]butane-1,4-dione can be compared with similar compounds such as:
4-Morpholin-4-yl-Piperidine-1-Carboxylic Acid Derivatives: These compounds share the morpholine and piperidine rings but differ in their functional groups and overall structure.
Pyridazine Derivatives: Compounds with a pyridazine moiety are often studied for their biological activities, and the presence of additional rings like morpholine and piperidine can enhance their properties.
Piperidine-Based Compounds: These compounds are widely used in medicinal chemistry for their pharmacological activities.
Properties
IUPAC Name |
1-morpholin-4-yl-4-[4-(pyridazin-3-ylamino)piperidin-1-yl]butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c23-16(3-4-17(24)22-10-12-25-13-11-22)21-8-5-14(6-9-21)19-15-2-1-7-18-20-15/h1-2,7,14H,3-6,8-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAFMZYJVRBWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NN=CC=C2)C(=O)CCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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